molecular formula C28H31ClFN7O3 B1672359 2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide

2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide

Cat. No.: B1672359
M. Wt: 568.0 g/mol
InChI Key: GGQTUXCKDZGJDL-UHFFFAOYSA-N
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Description

GSK1713088A is a chemical compound with the molecular formula C28H31ClFN7O3This compound has been investigated for its therapeutic potential in treating various diseases, including cancer .

Preparation Methods

The synthesis of GSK1713088A involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for GSK1713088A involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

GSK1713088A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: GSK1713088A can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

GSK1713088A has been extensively studied for its applications in scientific research, including:

Mechanism of Action

GSK1713088A exerts its effects by inhibiting specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. The compound binds to the active site of the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways involved in cell growth, proliferation, and survival, leading to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

GSK1713088A is similar to other kinase inhibitors, such as GSK180736A and GSK2163632A. These compounds share a common pyrrolopyrimidine core, which binds within the ATP pocket of the kinase. GSK1713088A is unique in its selectivity and potency for specific kinases, making it a valuable tool in research and therapeutic applications .

Similar compounds include:

GSK1713088A stands out due to its unique binding properties and therapeutic potential, making it a promising candidate for further research and development.

Properties

Molecular Formula

C28H31ClFN7O3

Molecular Weight

568.0 g/mol

IUPAC Name

2-[[2-[4-chloro-2-methoxy-5-(1-propylpiperidin-4-yl)oxyanilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluorobenzamide

InChI

InChI=1S/C28H31ClFN7O3/c1-3-11-37-12-8-16(9-13-37)40-22-15-21(23(39-2)14-18(22)29)34-28-35-26-17(7-10-32-26)27(36-28)33-20-6-4-5-19(30)24(20)25(31)38/h4-7,10,14-16H,3,8-9,11-13H2,1-2H3,(H2,31,38)(H3,32,33,34,35,36)

InChI Key

GGQTUXCKDZGJDL-UHFFFAOYSA-N

SMILES

CCCN1CCC(CC1)OC2=C(C=C(C(=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C(=CC=C5)F)C(=O)N)OC)Cl

Canonical SMILES

CCCN1CCC(CC1)OC2=C(C=C(C(=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=C(C(=CC=C5)F)C(=O)N)OC)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK1713088A;  GSK 1713088A;  GSK-1713088A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide
Reactant of Route 2
2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide
Reactant of Route 4
2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide

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